molecular formula C9H10N2O3S B6258034 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1225536-57-1

5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6258034
CAS RN: 1225536-57-1
M. Wt: 226.3
InChI Key:
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Description

5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, also known as ethylbenzothiadiazine, is an important organic compound primarily used in scientific research. It is a white crystalline solid that is soluble in water and ethanol. Ethylbenzothiadiazine has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Ethylbenzothiadiazine has a wide range of applications in scientific research. It can be used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. It is also used in the synthesis of polymers and other materials. Additionally, 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine can be used as a reagent in the detection of metals and other elements.

Mechanism of Action

The mechanism of action of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine is not yet fully understood. However, it is believed to act as an electron donor, donating electrons to form a covalent bond with the substrate. This covalent bond is then broken, resulting in the formation of a new product. Additionally, 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine is thought to act as a catalyst in the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine are not yet fully understood. However, it is believed to act as a pro-drug, which means that it is converted into an active form after being absorbed into the body. In this active form, 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine may have a variety of effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities. Additionally, 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine may also have the potential to reduce the risk of certain diseases, such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine in laboratory experiments is its high reactivity. This allows for the rapid and efficient synthesis of various organic compounds. Additionally, 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine is relatively non-toxic and has a low environmental impact. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time. Additionally, it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine in scientific research. One potential direction is the development of new catalysts based on 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine. Additionally, further research could be done to better understand the biochemical and physiological effects of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine. Additionally, further research could be done to improve the stability of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine and to develop new methods for its synthesis. Finally, further research could be done to explore the potential applications of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine in the pharmaceutical and agricultural industries.

Synthesis Methods

Ethylbenzothiadiazine can be synthesized by the reaction of 2-methyl-3-nitrobenzene-1,3-dicarboxylic acid with ethylenediamine in an aqueous solution. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate compound, 2-methyl-3-nitrobenzene-1,3-dicarboxylic acid ethylenediamide. This intermediate compound is then reacted with sodium hydroxide in the second step to form 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneiadiazine. The reaction is carried out in aqueous solution and can be monitored using thin-layer chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves the conversion of 2-aminobenzenesulfonamide to the desired compound through a series of reactions.", "Starting Materials": [ "2-aminobenzenesulfonamide", "Ethyl bromide", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Nitration of 2-aminobenzenesulfonamide with nitrous acid to form 2-nitrobenzenesulfonamide", "Step 2: Reduction of 2-nitrobenzenesulfonamide with iron and hydrochloric acid to form 2-aminobenzenesulfonamide", "Step 3: Alkylation of 2-aminobenzenesulfonamide with ethyl bromide in the presence of sodium hydroxide to form N-ethyl-2-aminobenzenesulfonamide", "Step 4: Cyclization of N-ethyl-2-aminobenzenesulfonamide with sulfuric acid to form 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with chloroform", "Step 6: Washing of the organic layer with water and drying over sodium chloride", "Step 7: Evaporation of the solvent to obtain the desired compound" ] }

CAS RN

1225536-57-1

Molecular Formula

C9H10N2O3S

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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